molecular formula C23H32O3 B137792 Estradiol 3-Valerate CAS No. 21881-45-8

Estradiol 3-Valerate

Numéro de catalogue B137792
Numéro CAS: 21881-45-8
Poids moléculaire: 356.5 g/mol
Clé InChI: IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Estradiol 3-Valerate: Comprehensive Analysis

Estradiol valerate (EV) is a synthetic form of estradiol, which is a naturally occurring hormone that plays a critical role in the regulation of the female reproductive system. EV is used in various therapeutic applications, including the treatment of menopausal symptoms, as part of hormone replacement therapy, and in oral contraceptives. It has been studied for its effects on ovarian follicle dynamics, menstrual bleeding, and follicular development in different species, including humans and animals .

Synthesis Analysis

While the synthesis of EV is not detailed in the provided papers, its application in clinical and experimental settings is well-documented. EV is often administered in combination with other hormones, such as dienogest, to treat conditions like heavy menstrual bleeding and to manage the superovulatory response in cattle .

Molecular Structure Analysis

The molecular structure of EV is similar to that of endogenous estradiol but includes a valerate ester attached to it. This modification allows for a slower release and prolonged action when administered, which is beneficial for therapeutic uses. The molecular structure of EV is crucial for its interaction with estrogen receptors and subsequent biological effects .

Chemical Reactions Analysis

EV undergoes various chemical reactions in the body, including conversion back to estradiol. It interacts with estrogen receptors, influencing gene expression and physiological responses. For instance, EV has been shown to affect the expression of nerve growth factor and neurotrophic receptors, which can lead to changes in ovarian sympathetic innervation and follicular development .

Physical and Chemical Properties Analysis

The physical and chemical properties of EV, such as its solubility, stability, and bioavailability, are important for its pharmacokinetic profile. These properties determine the efficacy of EV in different treatment regimens. For example, EV's ability to induce a hypercalcemic response in caimans suggests that it can influence calcium metabolism, which may be related to its physical and chemical characteristics .

Relevant Case Studies

Several studies have demonstrated the effects of EV on reproductive health. In cattle, EV has been shown to influence follicular dynamics and the superovulatory response, with varying effects depending on the timing and dosage of administration . In humans, EV combined with dienogest has been effective in treating heavy menstrual bleeding, improving iron metabolism parameters, and providing a contraceptive effect . Additionally, exposure to EV during critical developmental windows can lead to long-term reproductive consequences, such as disrupted cyclicity and cystic ovarian morphology, as seen in rat models . These case studies highlight the diverse applications and impacts of EV on reproductive function across different species.

Applications De Recherche Scientifique

Sexual Dysfunction in Adult Men

  • Scientific Field : Endocrinology, Urology .
  • Application Summary : Estradiol levels are correlated with sexual dysfunction in adult men, including erectile dysfunction (ED), premature ejaculation (PE), and delayed ejaculation (DE) .
  • Methods of Application : In a retrospective case-control study, 1,076 men between the ages of 19–60 years were included. The estradiol value was significantly elevated in the ED group than the control group. Conversely, the DE group had significantly lower level of estradiol than control did .
  • Results : Elevated serum testosterone concentration was an independent risk factor for PE. There was a progressively increasing graded-distribution of estradiol values from DE to PE and ED groups .

Biosensor Development

  • Scientific Field : Biochemistry, Biotechnology .
  • Application Summary : Estradiol valerate is used in the development of a highly sensitive aptasensor based on polyaniline electro-polymerization, new nanomembrane composite, and aptamer (PANI-MWCNT@Chs-APT) for the electrochemical detection of estradiol valerate in real samples .
  • Methods of Application : The high sensitivity and selectivity of the aptasensor were demonstrated by evaluating its response to some potential interference having structural similarities .
  • Results : The aptasensor showed high selectivity for estradiol valerate among other interfering hormones. It had a very low limit of detection of 0.56 fM, which was very promising for rapid analysis of estradiol valerate detection in pharmaceutical and biological samples .

Treatment of Menopause Symptoms

  • Scientific Field : Gynecology .
  • Application Summary : Estradiol valerate is well suited for treatment of the characteristic symptoms accompanying menopause in women .
  • Methods of Application : The pharmacokinetics and biotransformation of estradiol valerate were studied in women following intravenous, intramuscular and oral administration .
  • Results : The results of this study are not provided in the source .

Birth Control Pills

  • Scientific Field : Gynecology .
  • Application Summary : Estradiol-containing birth control pills, which contain 1 to 3 mg/day estradiol or estradiol valerate, have been found to increase sex hormone-binding globulin (SHBG) levels .
  • Methods of Application : Oral estradiol valerate at 6 mg/day has been found to increase SHBG levels .
  • Results : The increase in SHBG levels is by 2.5- to 3-fold in transgender women .

Estetrol Development

  • Scientific Field : Pharmacology .
  • Application Summary : Estetrol (E4) is the most recently described natural estrogen. It is produced by the human fetal liver during pregnancy and its physiological function remains unclear. E4 is the estrogenic component of a recently approved combined oral contraceptive. It is also in development for use as menopausal hormone therapy .
  • Methods of Application : The pharmacological activity of E4, alone or in combination with a progestin, has been extensively characterized in preclinical models as well as in clinical studies in women of reproductive age and postmenopausal women .
  • Results : Preclinical and clinical data for E4 point to a tissue-specific activity and a more selective pharmacological profile compared with other estrogens, including a low impact on the liver and hemostasis balance .

Bone Turnover in Surgically Induced Menopausal Women

  • Scientific Field : Orthopedics, Gynecology .
  • Application Summary : This study aims to evaluate early treatment with estradiol valerate on bone turnover markers after surgically induced menopause .
  • Methods of Application : This prospective study included 41 pre and perimenopausal women who underwent hysterectomy with oophorectomy for benign gynecologic conditions. Two weeks after the operation, all participants were assessed for menopausal hormone therapy (MHT) indications .
  • Results : At 12 weeks after surgery, there were no significant differences in serum CTX and P1NP levels in the hormone treatment group compared to baseline. In contrast, serum CTX and P1NP levels were significantly elevated among women who did not receive hormone treatment .

Effects on the Pituitary-Ovarian Axis

  • Scientific Field : Endocrinology .
  • Application Summary : Estradiol Valerate has been studied for its effects on the pituitary-ovarian axis in the context of combined oral contraceptives .
  • Methods of Application : A randomized trial enrolled 59 healthy, 18 to 35-year-old ovulatory women, who were randomized to EV 2 mg + DNG 2-3 mg; EE 0.03 mg + DNG 2 mg; and DNG 2 mg for 9 weeks .
  • Results : Compared with EE + DNG, treatment with EV + DNG resulted in milder pituitary downregulation and reduced induction of hepatic SHBG synthesis .

Treatment of Prostate Cancer

  • Scientific Field : Oncology .
  • Application Summary : Estradiol valerate is also used in the treatment of prostate cancer .
  • Methods of Application : The specific methods of application in this context are not provided in the source .
  • Results : The results of this study are not provided in the source .

Safety And Hazards

Estradiol 3-Valerate is harmful if swallowed, in contact with skin or if inhaled . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing dusts or mists, avoid contact during pregnancy/while nursing, and avoid release to the environment .

Orientations Futures

Estradiol valerate is widely used in hormone replacement therapy and for the treatment of menopausal symptoms . It is also used in combination products for endometriosis and contraception . Future research may focus on improving the understanding of the phase transition mechanism driven by temperature and the development of new formulations and delivery methods .

Propriétés

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-3-4-5-22(25)26-16-7-9-17-15(14-16)6-8-19-18(17)12-13-23(2)20(19)10-11-21(23)24/h7,9,14,18-21,24H,3-6,8,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDPLCRWEBQEAJ-RBRWEJTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176282
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estradiol 3-Valerate

CAS RN

21881-45-8
Record name Estradiol 3-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021881458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol 3-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 3-VALERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8Z1P0RYK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.